molecular formula C25H17BrClNOS B2800718 (E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one CAS No. 400074-44-4

(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one

Cat. No. B2800718
CAS RN: 400074-44-4
M. Wt: 494.83
InChI Key: UECDEWWQFZWEJD-OVCLIPMQSA-N
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Description

(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C25H17BrClNOS and its molecular weight is 494.83. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolysis and Radical Cation Studies

Research by Baciocchi et al. (2004) investigated the photolysis of erythro-1,2-diphenyl-2-arylsulfanylethanols, closely related to the compound , revealing insights into the radical cations decay and fragmentation processes. These findings are significant for understanding the photochemical behavior of similar compounds (Baciocchi et al., 2004).

Antituberculosis Activity

A study by Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This research highlights the potential of quinoline derivatives in developing new antituberculosis agents (Chitra et al., 2011).

Cycloaddition Reactions

Tsuge et al. (1988) explored the cycloaddition reactions of highly stabilized isoquinolinium methylides with various olefins, providing insights into regioselective and stereoselective synthetic routes that could be applicable for synthesizing complex molecular architectures (Tsuge et al., 1988).

Cytotoxicity and EGFR-TK Inhibition

Mphahlele et al. (2017) evaluated the cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines and their derivatives against MCF-7 and HeLa cells, demonstrating significant selective cytotoxicity and inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK). This suggests potential applications in cancer therapy (Mphahlele et al., 2017).

Rhodium-Catalyzed Synthesis

Research by He et al. (2016) on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines highlights a novel method for accessing bromonium ylides, which are intermediates in synthesizing functionalized compounds. This work is relevant for developing new synthetic pathways (He et al., 2016).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrClNOS/c1-16-21-4-2-3-5-22(21)28-25(30-20-13-11-19(27)12-14-20)24(16)23(29)15-8-17-6-9-18(26)10-7-17/h2-15H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECDEWWQFZWEJD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one

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